1-((1-Chloropropan-2-yl)oxy)-4-ethoxybenzene

Catalog No.
S12766309
CAS No.
M.F
C11H15ClO2
M. Wt
214.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((1-Chloropropan-2-yl)oxy)-4-ethoxybenzene

Product Name

1-((1-Chloropropan-2-yl)oxy)-4-ethoxybenzene

IUPAC Name

1-(1-chloropropan-2-yloxy)-4-ethoxybenzene

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

InChI

InChI=1S/C11H15ClO2/c1-3-13-10-4-6-11(7-5-10)14-9(2)8-12/h4-7,9H,3,8H2,1-2H3

InChI Key

DVCAOXJGJNKKPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC(C)CCl

1-((1-Chloropropan-2-yl)oxy)-4-ethoxybenzene, also known as 1-chloro-4-ethoxybenzene, is an organic compound with the molecular formula C8H9ClOC_8H_9ClO and a molecular weight of approximately 156.609 g/mol. This compound features a chloropropyl group attached to an ethoxy-substituted benzene ring, making it part of the larger family of phenolic ethers. Its structure can be represented as:

text
Cl |C2H5-O-C6H4-CH(CH3)-CH2

The compound is characterized by its aromatic properties due to the benzene ring, and its reactivity is influenced by the presence of both the chlorine atom and the ethoxy group.

, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds. For example, reaction with sodium hydroxide can yield phenolic compounds.
  • Etherification: The compound can undergo etherification reactions where alcohols react with phenolic hydroxyl groups under acidic conditions or via Williamson ether synthesis, which involves the conversion of phenol to phenoxide ions followed by nucleophilic attack on alkyl halides .

1-((1-Chloropropan-2-yl)oxy)-4-ethoxybenzene can be synthesized through several methods:

  • Williamson Ether Synthesis: This method involves the reaction of 4-ethoxyphenol with 1-chloropropan-2-ol in the presence of a strong base like sodium hydride or potassium carbonate.
  • Direct Chlorination: Ethoxybenzene can be chlorinated using chlorine gas or chlorinating agents to introduce a chlorine atom at the para position relative to the ethoxy group.
  • Alkylation Reactions: The compound may also be synthesized through alkylation of phenols with appropriate alkyl halides in the presence of a base.

This compound finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a precursor for drug development.
  • Agriculture: Similar compounds are often utilized as herbicides or pesticides owing to their effectiveness against certain pests and weeds.
  • Chemical Intermediates: It can act as a building block in organic synthesis for producing more complex molecules.

Several compounds share structural similarities with 1-((1-Chloropropan-2-yl)oxy)-4-ethoxybenzene. Here are some notable examples:

Compound NameChemical FormulaUnique Features
4-ChloroethylphenolC8H9ClOC_8H_9ClOLacks an alkyl group on the ether side
1-Bromo-4-ethoxybenzeneC8H8BrOC_8H_8BrOContains bromine instead of chlorine
1-Chloro-3-methylphenolC7H7ClOC_7H_7ClOMethyl group alters its reactivity
4-EthoxychlorobenzeneC9H11ClO2C_9H_{11}ClO_2Contains an additional ethyl group

These compounds exhibit unique properties based on their substituents and structural configurations, impacting their reactivity and biological activity. The presence of different halogens (bromine vs. chlorine) and functional groups (methyl vs. ethyl) can significantly influence their applications in various chemical processes.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

214.0760574 g/mol

Monoisotopic Mass

214.0760574 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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